(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid
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Overview
Description
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid is a boronic acid derivative with the molecular formula C11H9BF2O3. It is a solid compound that is used in various chemical reactions, particularly in the field of organic synthesis. The compound is known for its reactivity and versatility, making it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Substitution Reactions: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki coupling reactions, the major products are biaryl compounds, while in oxidation reactions, the products may include naphthoquinones .
Scientific Research Applications
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)naphthalen-1-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups and other nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical reactions and applications, including the development of enzyme inhibitors and molecular sensors .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-naphthaleneboronic acid: Similar in structure but contains a bromine atom instead of the difluoromethoxy group.
Naphthalene-1-boronic acid: Lacks the difluoromethoxy group, making it less reactive in certain types of reactions.
(4-(Naphthalen-1-yl)phenyl)boronic acid: Contains a phenyl group in addition to the naphthalene ring, leading to different reactivity and applications.
Uniqueness
(4-(Difluoromethoxy)naphthalen-1-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C11H9BF2O3 |
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Molecular Weight |
238.00 g/mol |
IUPAC Name |
[4-(difluoromethoxy)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H9BF2O3/c13-11(14)17-10-6-5-9(12(15)16)7-3-1-2-4-8(7)10/h1-6,11,15-16H |
InChI Key |
YSQJXMFDMPNECV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)OC(F)F)(O)O |
Origin of Product |
United States |
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